1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-fluorobenzyl)urea
Description
The compound 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-fluorobenzyl)urea is a urea derivative featuring a benzofuran-2-yl group attached to a propan-2-yl moiety and a 4-fluorobenzyl substituent on the urea nitrogen. The 4-fluorobenzyl group may enhance metabolic stability and influence receptor binding through electronic effects .
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13(10-17-11-15-4-2-3-5-18(15)24-17)22-19(23)21-12-14-6-8-16(20)9-7-14/h2-9,11,13H,10,12H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKUXHKTIJQBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-fluorobenzyl)urea is a compound of significant interest due to its potential biological activities. This article aims to compile and analyze the available data on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining a benzofuran moiety with a urea group and a fluorobenzyl substituent. Its molecular formula is , with a molecular weight of approximately 295.33 g/mol. The presence of the benzofuran ring is known to enhance biological activity through various mechanisms, including receptor modulation and enzyme inhibition.
Anticancer Activity
Recent studies have shown that compounds similar to 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-fluorobenzyl)urea exhibit significant anticancer properties. For instance, derivatives containing benzofuran structures have demonstrated cytotoxicity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.65 |
| Compound B | HeLa (Cervical Cancer) | 2.41 |
| Compound C | U-937 (Leukemia) | 0.79 |
These values indicate that the compound may possess similar or enhanced efficacy compared to established chemotherapeutics like doxorubicin .
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Proliferation : Compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Receptor Interaction : The benzofuran moiety may interact with specific receptors involved in cell signaling pathways that regulate growth and survival.
In Vitro Studies
A notable study investigated the effects of related compounds on human cancer cell lines. The results indicated that the presence of electron-donating groups significantly enhanced biological activity, while electron-withdrawing groups reduced potency. This suggests that modifications to the substituents can tailor the activity profile of similar compounds.
In Vivo Studies
Preliminary animal studies have indicated that analogs of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-fluorobenzyl)urea exhibit promising results in tumor reduction and overall survival rates in mouse models of cancer . These findings warrant further investigation into the pharmacokinetics and toxicity profiles in larger animal models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Urea Nitrogen
a) 1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea (BP 3125)
- Structure : Replaces the benzofuran-propan-2-yl group with a 1-methylpiperidin-4-yl moiety and introduces an isobutoxybenzyl substituent.
- The isobutoxy group may enhance steric bulk, affecting binding pocket interactions .
b) 1-(4-Fluorobenzyl)-3-(5-nitropyridin-2-yl)urea (Compound 10)
- Structure : Substitutes the benzofuran-propan-2-yl group with a 5-nitropyridin-2-yl group.
- Reported melting point: 207–209°C, suggesting higher crystallinity compared to benzofuran derivatives .
c) 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-chlorophenyl)urea
- Structure : Replaces the 4-fluorobenzyl group with a 2-chlorophenyl substituent.
Pharmacologically Relevant Analogues
a) Pimavanserin (ACP-103)
- Structure : Bis-urea derivative with dual 4-fluorobenzyl and 1-methylpiperidin-4-yl groups.
- Key Differences :
b) 1-(4-Fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea
- Structure : Contains a hydroxypropoxybenzyl substituent.
- Identified as a major microbial transformation product, suggesting metabolic pathways may differ significantly from benzofuran derivatives .
Research Findings and Implications
- Electronic Effects : The benzofuran group in the target compound provides a rigid, planar structure conducive to π-π stacking, whereas pyridinyl or piperidinyl substituents (e.g., Compound 10, BP 3125) introduce polarity or basicity .
- Metabolic Stability : Microbial transformation studies highlight that 4-fluorobenzyl-containing compounds undergo hydroxylation or demethylation, suggesting the benzofuran group may alter metabolic pathways .
- Therapeutic Potential: Pimavanserin’s success underscores the importance of substituent choice for CNS drugs; the target compound’s benzofuran moiety may offer advantages in non-CNS applications due to reduced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
